molecular formula C17H17F2N3O2S B4627763 ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No. B4627763
M. Wt: 365.4 g/mol
InChI Key: ZLACHWLVUUOWCY-UHFFFAOYSA-N
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Description

"Ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate" is a complex organic molecule, presumably involved in research related to heterocyclic chemistry and medicinal chemistry due to its structural features. These types of compounds are often synthesized for their potential biological activities and are subjects of study for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For instance, Ghaedi et al. (2015) detailed an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015). Such methodologies might be applicable or adaptable to the synthesis of the compound .

Scientific Research Applications

Heterocyclic Synthesis

Ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has been utilized in the synthesis of various heterocyclic compounds. For instance, the compound has been involved in reactions yielding pyran, pyridine, and pyridazine derivatives. This synthesis approach is significant in the field of heterocyclic chemistry due to its ability to create polyfunctionally substituted derivatives with potential applications in medicinal chemistry and material sciences (Mohareb et al., 2004).

Novel N-Fused Heterocycle Synthesis

In research conducted by Ghaedi et al. (2015), the compound served as a precursor in the novel synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate. This process, involving the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, has been essential in preparing new N-fused heterocycle products, demonstrating the compound's versatility in synthesizing structurally diverse heterocycles (Ghaedi et al., 2015).

Anticancer Agent Synthesis

A significant application of this compound is in the synthesis of novel pyrazolo[3,4-b]pyridine-based target compounds, which have shown potential as anticancer agents. The key intermediate in this synthesis, ethyl 2-(3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, was crucial in forming hydrazones, oxadiazoles, triazoles, and thiadiazoles, with some derivatives demonstrating promising anticancer activity (Nagender et al., 2016).

properties

IUPAC Name

ethyl 2-[4-(difluoromethyl)-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2S/c1-4-24-14(23)8-22-17-15(10(3)21-22)11(16(18)19)7-12(20-17)13-6-5-9(2)25-13/h5-7,16H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLACHWLVUUOWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(S3)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [4-(difluoromethyl)-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

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